molecular formula C28H30BrNO4 B13144699 Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Diethyl 3,3'(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate

Cat. No.: B13144699
M. Wt: 524.4 g/mol
InChI Key: JUDJVSPNIYQZEE-UHFFFAOYSA-N
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Description

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is an organic compound characterized by its complex structure, which includes a bromophenyl group and a phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate typically involves a multi-step process. One common method includes the reaction of 4-bromophenylamine with 4,4’-dihydroxybiphenyl under specific conditions to form the intermediate compound. This intermediate is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Scientific Research Applications

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 4,4’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))bis(oxy)dibutyrate
  • 4,4’-[1,4-phenylene-bis(azanediyl)]dipent-3-en-2-one
  • 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)Bis(2-Methoxyphenol)

Uniqueness

Diethyl3,3’-(((4-bromophenyl)azanediyl)bis(4,1-phenylene))dipropanoate is unique due to its specific structural features, such as the bromophenyl group and the phenylene bridge, which confer distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C28H30BrNO4

Molecular Weight

524.4 g/mol

IUPAC Name

ethyl 3-[4-[N-(4-bromophenyl)-4-(3-ethoxy-3-oxopropyl)anilino]phenyl]propanoate

InChI

InChI=1S/C28H30BrNO4/c1-3-33-27(31)19-9-21-5-13-24(14-6-21)30(26-17-11-23(29)12-18-26)25-15-7-22(8-16-25)10-20-28(32)34-4-2/h5-8,11-18H,3-4,9-10,19-20H2,1-2H3

InChI Key

JUDJVSPNIYQZEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC(=O)OCC)C3=CC=C(C=C3)Br

Origin of Product

United States

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